7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-2-5-12-11-14(24-16(12)13)17(22)18-8-4-10-20-15(21)7-3-9-19-20/h2-3,5-7,9,11H,4,8,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFUWMRTBRAPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Scaffold: : This can be achieved through the cyclization of o-hydroxyaryl ketones.
Methoxylation: : Introduction of the methoxy group at the 7-position using methyl iodide in the presence of a base.
Amide Bond Formation: : Coupling the benzofuran derivative with 3-(6-oxopyridazin-1(6H)-yl)propylamine under suitable conditions using coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimized reaction conditions, such as solvent selection and temperature control, to ensure high yields and purity. Continuous flow chemistry might be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various reactions, including:
Oxidation: : The benzofuran ring can be subjected to oxidative conditions to yield corresponding quinones.
Reduction: : The carbonyl group in the pyridazinone moiety can be reduced to the corresponding alcohol.
Substitution: : The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : m-CPBA or other peroxides.
Reduction: : NaBH4, LiAlH4.
Substitution: : NaH, RX (where R is an alkyl group).
Major Products Formed
Oxidation: : Benzofuran quinones.
Reduction: : Benzofuran alcohols.
Substitution: : Benzofuran derivatives with various substituents.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial studies. Below are the highlighted applications:
Anticancer Activity
Studies have shown that 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide possesses significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by influencing mitochondrial pathways and increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : Treatment with this compound leads to S-phase arrest in cancer cells, effectively halting their proliferation.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been evaluated against several pathogenic microorganisms, showing effectiveness against both bacterial and fungal strains.
- Antibacterial Effects : Significant activity has been reported against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Potential : Preliminary studies suggest potential antifungal activity against strains like Candida albicans.
Case Studies
Several case studies highlight the efficacy of this compound in various experimental settings:
Case Study 1: Anticancer Efficacy
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The study also noted morphological changes consistent with apoptosis.
Case Study 2: Antimicrobial Screening
A comprehensive screening of the compound against multiple bacterial strains revealed that it inhibited growth at concentrations as low as 25 µg/mL. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, particularly against multidrug-resistant strains.
Mechanism of Action
The exact mechanism of action of 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide largely depends on its application:
Biological Systems: : It might interact with specific enzymes or receptors, altering signaling pathways or enzyme activity.
Chemical Reactions: : Acts as an electrophile or nucleophile depending on the functional group reacting.
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinone derivatives, which are often modified to optimize pharmacokinetic or pharmacodynamic properties. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues from Published Syntheses
describes the synthesis of 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide derivatives (e.g., 5a ). Key differences between these analogs and the target compound include:
Implications of Structural Differences :
- Lipophilicity : The benzofuran-carboxamide core and propyl linker in the target compound may enhance membrane permeability compared to the polar benzenesulfonamide group in analogues.
- Binding Interactions: The methoxy group on benzofuran could engage in hydrophobic interactions, while the pyridazinone’s carbonyl may act as a hydrogen-bond acceptor, similar to sulfonamide analogues.
Pharmacological and Physicochemical Data
While direct data for the target compound are unavailable, inferences can be drawn from related pyridazinone derivatives:
- Solubility : Sulfonamide derivatives (e.g., 5a ) exhibit moderate aqueous solubility due to their polar sulfonamide group . The target compound’s carboxamide and methoxy groups may reduce solubility compared to sulfonamides.
- Bioactivity: Pyridazinones with sulfonamide groups (e.g., 5a) show inhibitory activity against carbonic anhydrases , whereas benzofuran-carboxamide derivatives often target kinases or G-protein-coupled receptors.
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis would require coupling a benzofuran-2-carboxylic acid derivative with 3-(6-oxopyridazin-1(6H)-yl)propan-1-amine, a route distinct from the benzyl bromide-mediated alkylation in .
- SAR Insights :
- Replacement of sulfonamide with carboxamide (target compound) may reduce off-target interactions with zinc-dependent enzymes.
- The propyl linker could confer conformational flexibility, aiding in binding to deeper protein pockets.
Biological Activity
7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzofuran moiety and a pyridazine derivative. This unique combination contributes to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : The compound may inhibit cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it may promote programmed cell death in tumor cells.
- Modulation of Signaling Pathways : Interaction with various signaling pathways, such as those involving B3 adrenergic receptors, could mediate its effects on smooth muscle relaxation and bladder function .
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Cisplatin Sensitization : A study demonstrated that combinations of certain derivatives with cisplatin resulted in increased apoptosis in HCT116 cancer cells. This suggests that similar mechanisms may be at play with this compound .
- Antimicrobial Testing : In vitro tests revealed that derivatives with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the potential for this compound in treating infections .
Data Table: Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of benzofuran and pyridazine precursors. For example, coupling reactions using carbodiimide reagents (e.g., EDCI) to link the benzofuran-2-carboxamide moiety to the pyridazine-propylamine chain are critical . Optimization includes solvent choice (e.g., THF or DMF), temperature control (0°C for NaH-mediated deprotonation steps), and catalyst selection (e.g., Pd/C for hydrogenation if intermediates require reduction) . Reaction progress should be monitored via TLC or LCMS, and intermediates purified via column chromatography.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming structural integrity, particularly for verifying methoxy groups, pyridazine ring conformation, and propyl linker connectivity . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, UV detection) assesses purity (>95% recommended for biological assays) . Infrared (IR) spectroscopy can confirm carbonyl and amide functional groups .
Q. What preliminary biological assays should be conducted to evaluate its therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial susceptibility testing (e.g., MIC determination against Gram-positive/negative bacteria) . Enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or proteases can identify mechanistic pathways. Dose-response curves (0.1–100 µM range) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents on the benzofuran (e.g., methoxy group position) and pyridazine (e.g., oxo vs. thio derivatives) moieties . Use parallel synthesis to generate analogs with varying chain lengths in the propyl linker. Evaluate changes in potency via IC50 determinations and correlate with steric/electronic parameters (e.g., Hammett constants) or computational descriptors (e.g., LogP, polar surface area) . Molecular docking (e.g., AutoDock Vina) against crystallographic protein targets (e.g., kinases) can guide rational design .
Q. How should contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum content affecting compound stability) or cell line heterogeneity. Replicate experiments under standardized protocols (e.g., ATCC cell lines, serum-free media for 24h pre-treatment) . Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream protein modulation) . Meta-analysis of published data (e.g., PubChem BioAssay) can identify trends or outliers .
Q. What computational and pharmacokinetic strategies improve its druglikeness and target specificity?
- Methodological Answer : Predict ADMET properties using QSAR tools (e.g., SwissADME, pkCSM) to optimize solubility (cLogP <5) and metabolic stability (CYP450 inhibition screening) . For specificity, employ molecular dynamics simulations (e.g., GROMACS) to assess binding persistence in target vs. off-target proteins (e.g., 100 ns simulations) . Synthesize prodrugs (e.g., HCl salts for enhanced solubility) and evaluate pharmacokinetics in rodent models: bioavailability via oral administration, plasma half-life (LC-MS/MS quantification), and tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
